Cas no 15971-29-6 (4-methoxynaphthalene-1-carbaldehyde)

4-Methoxynaphthalene-1-carbaldehyde is a versatile aromatic aldehyde with a methoxy substituent at the 4-position of the naphthalene ring. This compound is particularly valuable in organic synthesis, serving as a key intermediate in the preparation of pharmaceuticals, dyes, and advanced materials. Its structure allows for selective functionalization, making it useful in cross-coupling reactions, condensation processes, and as a precursor for heterocyclic compounds. The methoxy group enhances electron density, influencing reactivity in electrophilic substitutions. With high purity and stability, it is suitable for research and industrial applications requiring precise control over molecular architecture. Proper handling and storage under inert conditions are recommended to maintain its integrity.
4-methoxynaphthalene-1-carbaldehyde structure
15971-29-6 structure
Product Name:4-methoxynaphthalene-1-carbaldehyde
CAS No:15971-29-6
MF:C12H10O2
MW:186.206603527069
MDL:MFCD00004006
CID:50275
PubChem ID:85217
Update Time:2025-06-08

4-methoxynaphthalene-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxy-1-naphthaldehyde
    • 4-methoxynaphthalene-1-carbaldehyde
    • 1-Naphthaldehyde,4-methoxy- (7CI,8CI)
    • 4-Methoxy-1-naphthalenecarboxaldehyde
    • 4-Methoxy-1-naphthylaldehyde
    • NSC 97025
    • 1-Naphthalenecarboxaldehyde, 4-methoxy-
    • 4-Methoxy-1-naphthalaldehyde
    • MVXMNHYVCLMLDD-UHFFFAOYSA-N
    • 4-methoxynaphthalenecarbaldehyde
    • NSC97025
    • PubChem16658
    • KSC494I2D
    • 1-Naphthaldehyde, 4-methoxy-
    • SP500
    • 4-Methoxy-1-naphthalenecarbaldehyde
    • STK376805
    • BBL02307
    • CS-W016898
    • SY040606
    • EN300-32026
    • NSC-97025
    • AM20030075
    • J-009634
    • DS-15375
    • AC-7718
    • SCHEMBL545661
    • M1049
    • Z337707762
    • calciumcyanamide
    • 4-methoxy-naphthalene-1-carbaldehyde
    • 4-Methoxy-1-naphthaldehyde, 99%
    • FT-0618870
    • UNII-E2L48UL293
    • CHEMBL4447838
    • NS00014380
    • Q63409783
    • DTXSID60166717
    • AC8026
    • 15971-29-6
    • EINECS 240-109-2
    • MFCD00004006
    • AKOS000113157
    • InChI=1/C12H10O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-8H,1H
    • E2L48UL293
    • DB-043433
    • ALBB-025713
    • MDL: MFCD00004006
    • Inchi: 1S/C12H10O2/c1-14-12-7-6-9(8-13)10-4-2-3-5-11(10)12/h2-8H,1H3
    • InChI Key: MVXMNHYVCLMLDD-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(C=O)=C2C=CC=CC2=1
    • BRN: 2046436

Computed Properties

  • Exact Mass: 186.06800
  • Monoisotopic Mass: 186.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 26.3
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.1879
  • Melting Point: 35-36 °C (lit.)
  • Boiling Point: 212 °C/40 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:>235.4°F
    Degrees Celsius:>113°C
  • Refractive Index: 1.6640
  • PSA: 26.30000
  • LogP: 2.66090
  • Sensitiveness: Air Sensitive
  • Solubility: Not determined

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4-methoxynaphthalene-1-carbaldehyde Production Method

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Amadis Chemical Company Limited
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Purity:99%
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Tiancheng Chemical (Jiangsu) Co., Ltd
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4-methoxynaphthalene-1-carbaldehyde Related Literature

Additional information on 4-methoxynaphthalene-1-carbaldehyde

Chemical Profile of 4-methoxynaphthalene-1-carbaldehyde (CAS No. 15971-29-6)

4-methoxynaphthalene-1-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 15971-29-6, is a significant organic compound widely recognized in the chemical and pharmaceutical industries. This aromatic aldehyde belongs to the naphthalene derivative family, characterized by the presence of a methoxy group at the 4-position and an aldehyde functional group at the 1-position of the naphthalene core. Its molecular formula, C10H8O, underscores its role as a versatile intermediate in synthetic chemistry.

The compound’s structural attributes make it a valuable precursor in the synthesis of various pharmacologically active molecules. Its aromatic system, combined with the electron-withdrawing effect of the aldehyde group and the electron-donating influence of the methoxy group, allows for diverse chemical modifications. These modifications are pivotal in drug discovery, where 4-methoxynaphthalene-1-carbaldehyde serves as a building block for more complex structures.

In recent years, 4-methoxynaphthalene-1-carbaldehyde has garnered attention in medicinal chemistry due to its potential applications in developing novel therapeutic agents. Research has highlighted its utility in constructing heterocyclic scaffolds, which are prevalent in many drugs targeting neurological disorders. For instance, studies have demonstrated its role in synthesizing analogs with promising neuroprotective properties, leveraging its ability to undergo condensation reactions with amino acids or heterocyclic compounds.

The aldehyde functionality of 4-methoxynaphthalene-1-carbaldehyde is particularly noteworthy, as it facilitates Schiff base formation—a reaction that creates imine bonds with primary amines. These imines have been explored for their antimicrobial and anti-inflammatory effects. Furthermore, the methoxy group enhances solubility and metabolic stability, making it an attractive candidate for further derivatization into bioactive molecules.

Advances in computational chemistry have further enhanced the understanding of 4-methoxynaphthalene-1-carbaldehyde’s reactivity. Molecular modeling studies indicate that its electronic distribution is conducive to electrophilic aromatic substitution reactions, particularly at the 2- and 3-positions relative to the aldehyde group. This predictability is advantageous for designing libraries of compounds with tailored biological activities.

The pharmaceutical industry has also explored 4-methoxynaphthalene-1-carbaldehyde as a scaffold for anticancer agents. Its structural motif is found in several known kinase inhibitors, where modifications at the naphthalene core improve binding affinity to target enzymes. Ongoing research aims to optimize its derivatives for enhanced selectivity and reduced toxicity, aligning with current trends in oncology drug development.

Beyond pharmaceutical applications, 4-methoxynaphthalene-1-carbaldehyde finds utility in materials science. Its ability to form stable complexes with metal ions has been exploited in developing luminescent materials and sensors. The compound’s fluorescence properties make it suitable for bioimaging applications, where it can be labeled onto biomolecules for tracking biological processes.

The synthesis of 4-methoxynaphthalene-1-carbaldehyde typically involves methylation of naphthalenecarboxaldehyde followed by oxidation or other functionalization strategies. Recent innovations in green chemistry have focused on optimizing these processes to minimize waste and energy consumption. Catalytic methods employing transition metals have shown promise in improving yields while adhering to sustainable practices.

In conclusion, 4-methoxynaphthalene-1-carbaldehyde (CAS No. 15971-29-6) represents a cornerstone compound in synthetic and medicinal chemistry. Its structural versatility and reactivity profile enable diverse applications across multiple industries, from drug development to advanced materials. As research continues to uncover new methodologies and applications, this compound will undoubtedly remain a critical component in scientific endeavors.

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Amadis Chemical Company Limited
(CAS:15971-29-6)4-methoxynaphthalene-1-carbaldehyde
A810059
Purity:99%
Quantity:100g
Price ($):229.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:15971-29-6)4-Methoxy-1-naphthaldehyde
LE152
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Price ($):Inquiry
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